molecular formula C10H13BrClNO B13674652 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B13674652
M. Wt: 278.57 g/mol
InChI Key: QUIKSOFMVABDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 8-methoxy-1,2,3,4-tetrahydroquinoline. This can be achieved using molecular bromine under controlled conditions to ensure regioselectivity . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity . The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9;/h5-6,12H,2-4H2,1H3;1H

InChI Key

QUIKSOFMVABDNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NCCC2)Br.Cl

Origin of Product

United States

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